molecular formula C7H12ClNO3 B6177226 rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid hydrochloride, cis CAS No. 2550997-32-3

rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid hydrochloride, cis

Cat. No.: B6177226
CAS No.: 2550997-32-3
M. Wt: 193.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure. For a related compound, it’s reported to be a solid at room temperature . Again, this is not the exact compound you asked for, but a related one.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid hydrochloride, cis involves the following steps: protection of the amine group, formation of the pyrrole ring, reduction of the ketone group, and hydrolysis of the protecting group.", "Starting Materials": [ "3,4-dihydro-2H-pyran", "ethyl acetoacetate", "ethyl 4-bromobutyrate", "sodium hydride", "ethyl chloroformate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 3,4-dihydro-2H-pyran with ethyl acetoacetate in the presence of sodium hydride to form ethyl 4-(tetrahydro-2H-pyran-3-yl)but-2-enoate.", "Step 2: Formation of the pyrrole ring by reacting ethyl 4-(tetrahydro-2H-pyran-3-yl)but-2-enoate with ethyl 4-bromobutyrate in the presence of sodium hydride to form ethyl 4-(3-bromopropyl)-5-(tetrahydro-2H-pyran-3-yl)-2,4-dihydro-3H-pyrrole-3-carboxylate.", "Step 3: Reduction of the ketone group by reacting ethyl 4-(3-bromopropyl)-5-(tetrahydro-2H-pyran-3-yl)-2,4-dihydro-3H-pyrrole-3-carboxylate with sodium borohydride in methanol to form ethyl 4-(3-hydroxypropyl)-5-(tetrahydro-2H-pyran-3-yl)-2,4-dihydro-3H-pyrrole-3-carboxylate.", "Step 4: Hydrolysis of the protecting group by reacting ethyl 4-(3-hydroxypropyl)-5-(tetrahydro-2H-pyran-3-yl)-2,4-dihydro-3H-pyrrole-3-carboxylate with hydrochloric acid in water to form rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid.", "Step 5: Formation of the hydrochloride salt by reacting rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid with hydrochloric acid in diethyl ether and triethylamine to form rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid hydrochloride, cis." ] }

CAS No.

2550997-32-3

Molecular Formula

C7H12ClNO3

Molecular Weight

193.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.